![molecular formula C21H19N3O6 B12284665 [9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)
[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuroquinoline core and carbamate functional groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuroquinoline core, followed by the introduction of the carbamate groups. Common reagents used in the synthesis include dimethylcarbamoyl chloride, quinoline derivatives, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
[9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The carbamate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways and mechanisms.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents, especially in the treatment of diseases involving oxidative stress or enzyme dysregulation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adapalene Related Compound E: This compound shares structural similarities with [9-(dimethylcarbamoyloxy)-6-oxo-11bH-benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate, particularly in the presence of carbamate groups.
Methylammonium Lead Halide: Although primarily used in different applications, this compound’s structural complexity and functional diversity make it a point of comparison.
Glutaminase Inhibitor, Compound 968: This compound is another example of a complex organic molecule with potential therapeutic applications.
Uniqueness
What sets [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate apart is its unique benzofuroquinoline core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H19N3O6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C21H19N3O6/c1-23(2)20(26)28-11-5-7-13-15(9-11)22-19(25)17-14-8-6-12(29-21(27)24(3)4)10-16(14)30-18(13)17/h5-10,13H,1-4H3 |
InChI Key |
KIVIFIGXRSBNIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=NC(=O)C3=C(C2C=C1)OC4=C3C=CC(=C4)OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


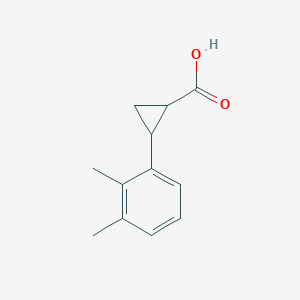
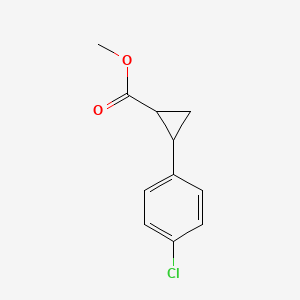
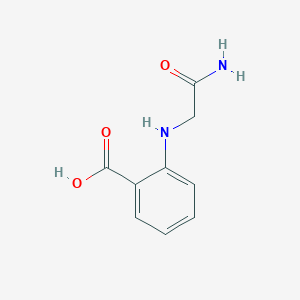
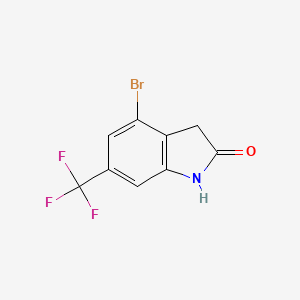
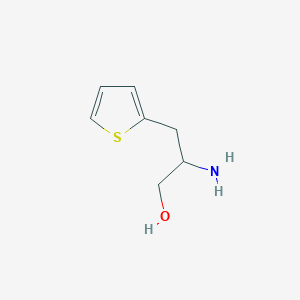
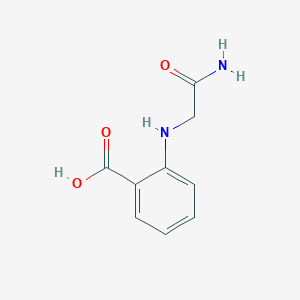
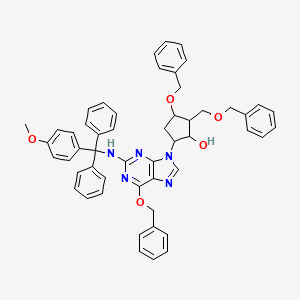
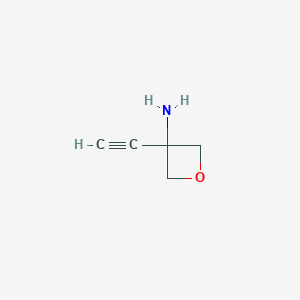
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
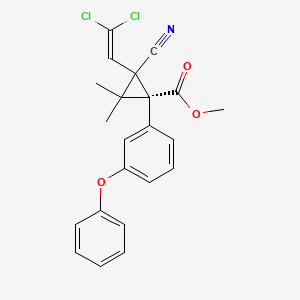
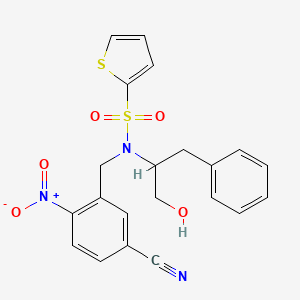
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
